molecular formula C15H11FN4O2S B2900683 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923150-40-7

2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2900683
CAS No.: 923150-40-7
M. Wt: 330.34
InChI Key: PRYZDEQRPGFKHP-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 2 with a pyridin-2-yl group and a thioacetamide moiety linked to a 4-fluorophenyl ring. Its synthesis likely involves coupling a mercapto-oxadiazole intermediate with a chloroacetamide derivative under basic conditions, as seen in structurally related compounds . Physicochemical properties such as melting point and solubility remain uncharacterized in the provided evidence, but analogs suggest thermal stability (melting points >190°C) .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-10-4-6-11(7-5-10)23-9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYZDEQRPGFKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole and exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activities associated with this compound, supported by relevant data from various studies.

Chemical Structure

The molecular structure of the compound includes:

  • A 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
  • A pyridine moiety that contributes to its pharmacological properties.
  • A 4-fluorophenyl thio group that enhances its biological efficacy.

Anticancer Activity

  • Mechanism of Action : The 1,3,4-oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . This inhibition leads to reduced proliferation of cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that compounds containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines. For instance, a related oxadiazole compound was effective against breast cancer cells with an IC50 value lower than that of the standard drug doxorubicin .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown promising results against both gram-positive and gram-negative bacteria. The presence of the thioether group enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
  • Research Findings :
    • A study indicated that oxadiazole derivatives had comparable antibacterial activity to standard antibiotics like norfloxacin . The structural modifications in the thio group were found to be critical for enhancing antimicrobial potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The fluorine atom on the phenyl ring increases lipophilicity and bioavailability.
  • The pyridine ring is essential for interaction with biological targets due to its nitrogen atom's ability to form hydrogen bonds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial20
Compound CAnticancer5

Comparison with Similar Compounds

Core Heterocycle Variations

  • Oxadiazole vs. Thiadiazole Derivatives: Oxadiazole-Based Analogs: Compounds like 4a–4l (e.g., 4g, mp 208–212°C) share the 1,3,4-oxadiazole scaffold but differ in substituents. Thiadiazole-Based Analogs: Compounds such as 5e–5m (e.g., 5j, mp 138–140°C) replace the oxadiazole oxygen with sulfur, altering electronic properties and solubility. Thiadiazoles often exhibit lower melting points compared to oxadiazoles, suggesting weaker crystal packing .

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenylthio group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. For instance, 5d (with a 4-fluorophenylacetamide group) showed tyrosinase inhibition, highlighting fluorine’s role in target binding . Chlorophenyl and Nitrophenyl Derivatives: Compounds like 3 and 8 () demonstrated apoptosis induction via Akt inhibition (86–92% activity), suggesting that electron-withdrawing groups (e.g., nitro, chloro) enhance kinase targeting .

Pharmacological Activity Trends

  • Anticancer Potential: Oxadiazole-phthalazinone hybrids (e.g., 4b–4d) showed anti-proliferative activity, with 4d (N-(4-chlorophenyl) derivative) having a lower melting point (206–208°C), possibly correlating with improved solubility and bioavailability . Thiadiazole derivatives 3 and 8 induced cell cycle arrest via π-π interactions and hydrogen bonds, as confirmed by docking studies .
  • Enzyme Inhibition :

    • 5d (benzofuran-oxadiazole hybrid) acted as a tyrosinase inhibitor (63% yield), emphasizing the importance of fused aromatic systems in enzyme binding .

Melting Points and Solubility

Compound Class Example Compound Melting Point (°C) Key Substituents
Oxadiazole-Phthalazinone 4d 206–208 4-Chlorophenyl, phthalazinone
Benzofuran-Oxadiazole 5d 192–193 5-Bromobenzofuran, 4-fluorophenyl
Thiadiazole-Acetamide 5j 138–140 4-Chlorobenzyl, isopropylphenoxy
Pyridinyl-Oxadiazole (Target) N/A Not reported Pyridin-2-yl, 4-fluorophenylthio

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